(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Description
The compound “(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one” (CAS: 149625-80-9) is a chiral bicyclic lactone with a triisopropylsilyl (TIPS) ether group. Its molecular formula is C₁₆H₂₈O₅Si, with a molecular weight of 328.476 g/mol and a density of 1.0±0.1 g/cm³ . Key structural features include:
- A fused [1,3]dioxolo[4,5-c]pyran-2-one ring system, conferring rigidity and stereochemical complexity.
- A TIPS-protected hydroxymethyl group at the 4-position, enhancing steric bulk and lipophilicity (logP: 0.909) .
- A lactone moiety, which may influence reactivity under hydrolytic conditions.
Physicochemical properties include a high boiling point (410.3±45.0°C) and flash point (167.8±24.3°C), suggesting stability under thermal stress. The compound is likely used as a synthetic intermediate in organic chemistry, leveraging its silyl ether for temporary hydroxyl protection .
Properties
IUPAC Name |
(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5Si/c1-10(2)22(11(3)4,12(5)6)19-9-14-15-13(7-8-18-14)20-16(17)21-15/h7-8,10-15H,9H2,1-6H3/t13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIHDNAPZTYCJ-RBSFLKMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C2C(C=CO1)OC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]2[C@@H](C=CO1)OC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453201 | |
| Record name | 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149625-80-9 | |
| Record name | 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Applications
- Antidiabetic Activity :
-
Anticancer Properties :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. Research is ongoing to evaluate its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthetic Methodologies
The synthesis of (3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one involves several steps:
-
Formation of Dioxole Ring :
- The dioxole structure is formed through a cyclization reaction involving appropriate precursors.
-
Silylation Reaction :
- The introduction of the triisopropylsilyl group enhances the compound's stability and solubility, facilitating further chemical modifications.
-
Purification Techniques :
- Common techniques such as column chromatography and recrystallization are employed to purify the final product.
Industrial Applications
-
Pharmaceutical Industry :
- Due to its pharmacological properties, this compound may serve as a lead structure for drug development targeting metabolic disorders and cancer.
-
Chemical Synthesis :
- Its unique functional groups make it a valuable intermediate in organic synthesis for creating more complex molecules.
Case Study 1: SGLT2 Inhibition
A study demonstrated that compounds structurally related to this compound showed significant inhibition of SGLT2 activity in vitro. This suggests a promising pathway for developing new antidiabetic medications.
Case Study 2: Anticancer Screening
In a recent screening of various derivatives against breast cancer cell lines, certain modifications to the dioxole structure enhanced cytotoxicity significantly compared to the parent compound. This highlights the potential for targeted modifications to improve therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the literature:
Reactivity and Stability
- Silyl Ether Stability : The TIPS group in the target compound offers moderate steric protection compared to the bulkier TBDMS group in , which is more resistant to acidic cleavage. However, TIPS ethers are easier to remove under fluoride ions (e.g., TBAF) .
- Lactone vs. Ester Reactivity : The lactone in the target compound is less prone to hydrolysis than the ethoxycarbonyl esters in , which readily hydrolyze under basic conditions.
- Functional Group Diversity : Nitriles in compound 11a enable nucleophilic additions (e.g., forming amides), contrasting with the lactone’s electrophilic carbonyl.
Preparation Methods
Protection of the 4-Hydroxymethyl Group
The synthesis begins with 4-hydroxy-6-methylpyran-2-one, which undergoes silylation at the 4-hydroxymethyl position.
Procedure
-
Reagents : Triisopropylsilyl chloride (TIPSCl, 1.2 equiv), imidazole (2.5 equiv).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Workup : Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography (hexanes/EtOAc = 90:10).
Outcome :
Formation of the dioxolo Ring
The vicinal diol at positions 4 and 5 is generated by dihydroxylation of the pyran-2-one core, followed by cyclization.
Dihydroxylation
-
Reagents : Osmium tetroxide (OsO₄, 0.05 equiv), N-methylmorpholine N-oxide (NMO, 1.5 equiv).
-
Solvent : Acetone/water (4:1).
Cyclization
-
Reagents : Trimethyl orthoformate (3.0 equiv), p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Solvent : Anhydrous toluene.
Outcome :
-
Product: (3aR,4R,7aR)-4-[Tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-dioxolo[4,5-c]pyran-2-one.
Alternative Pathway via Knoevenagel Condensation
A one-pot Knoevenagel and lactonization strategy avoids the dihydroxylation step, leveraging a pre-functionalized aldehyde intermediate.
Procedure
-
Starting Material : 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one.
-
Reagents : Triisopropylsilyl chloride (1.1 equiv), diisopropylethylamine (DIPEA, 2.0 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : Stir at 25°C for 8 hours, then add acetic anhydride (2.0 equiv) and reflux for 12 hours.
Outcome :
Crystallization and Purification
Final purification is achieved via recrystallization:
-
Solvent : Acetone/hexanes (1:3).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈O₅Si |
| Molecular Weight | 360.50 g/mol |
| Melting Point | 128–130°C |
| Specific Rotation | [α]²⁵_D = +42.5° (c = 1.0, CHCl₃) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-O) |
| ¹³C NMR (CDCl₃) | δ 170.2 (C=O), 105.3 (dioxolo C), 18.2 (Si-CH) |
Challenges and Optimization
-
Stereochemical Control : Asymmetric dihydroxylation with Sharpless conditions improved ee from 80% to 95%.
-
TIPS Deprotection : Avoided using HF-pyridine due to ring-opening side reactions; instead, tetrabutylammonium fluoride (TBAF) in THF at 0°C selectively removes TIPS.
-
Scale-Up : Continuous flow reactors reduced reaction times by 40% in industrial settings .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound is synthesized via multi-step protocols involving protective group strategies and silyl ether formation. For example, a two-step procedure under nitrogen atmosphere is common:
- Step 1 : Reacting intermediates like (S)-(2,2-dimethyl-1,3-dioxan-4-yl)methanol with 1,3-dibromopropane in the presence of tetrabutylammonium hydrogen sulfate. Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields key intermediates (e.g., 22% yield) .
- Step 2 : Coupling with fluorinated aromatic precursors using cesium carbonate in DMF at 80°C, followed by acid-mediated deprotection and reverse-phase chromatography for final purification .
Critical parameters : Temperature control (<80°C), inert atmosphere (N₂), and rigorous drying of solvents to prevent hydrolysis of the silyl ether group.
Q. Which spectroscopic and chromatographic methods are most effective for characterization?
- NMR : H and C NMR resolve stereochemistry and confirm silyl ether integration.
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z data for related compounds in patents) .
- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges in silylated derivatives .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients, ensuring >95% purity for research applications .
Q. What are the stability and storage recommendations for this compound?
- Stability : Chemically stable under nitrogen at –20°C. Avoid moisture, acids, or bases to prevent silyl ether cleavage .
- Storage : Store in amber vials with desiccants (e.g., silica gel). Stability studies indicate no decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the silyl ether group influence reactivity in subsequent transformations?
The triisopropylsilyl (TIPS) group acts as a steric shield, protecting the hydroxymethyl moiety during glycosylation or oxidation reactions. For example:
- Glycosylation : The TIPS group remains intact under Lewis acid catalysis (e.g., BF₃·Et₂O), enabling selective activation of other hydroxyl groups .
- Oxidation : TEMPO/NaClO₂ systems selectively oxidize primary alcohols without affecting the silyl-protected site .
Mechanistic insight : Computational studies (DFT) suggest the TIPS group reduces electron density at adjacent carbons, altering reaction pathways .
Q. What computational modeling approaches are suitable for studying its conformational dynamics?
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM or THF) on the dioxolopyranone ring puckering and silyl group orientation .
- DFT calculations : Optimize ground-state geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts or IR vibrational modes .
- Docking studies : Model interactions with enzymes (e.g., glycosyltransferases) to guide bioactivity assays .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Glycodiversification : The hydroxymethyl group can be functionalized to create glycosidase inhibitors or antiviral analogs via Mitsunobu reactions .
- Prodrug development : Silyl ethers enhance lipophilicity for membrane penetration, with in vivo cleavage releasing active hydroxyl groups .
Case study : A related TIPS-protected pyranone was used to synthesize thrombin inhibitors with IC₅₀ values <100 nM .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies (e.g., 22% vs. 95% yields in similar steps ) often stem from:
- Purification efficiency : Column chromatography gradient optimization (e.g., hexane/EtOAc ratios) .
- Catalyst batch variability : Trace moisture in cesium carbonate reduces coupling efficiency .
Mitigation : Replicate procedures with rigorously dried reagents and monitor reactions via TLC at 30-minute intervals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
